Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18161109
InChI: InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3
SMILES:
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol

Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18161109

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate -

Specification

Molecular Formula C9H14BrN3O2
Molecular Weight 276.13 g/mol
IUPAC Name ethyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate
Standard InChI InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3
Standard InChI Key WTOLGFSZNGROHS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN1C=C(C=N1)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate features a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl ester group, and an amino side chain. The bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and other cross-coupling reactions. Key physicochemical properties include:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₄BrN₃O₂
Molecular Weight276.13 g/mol
IUPAC NameEthyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
ReactivitySusceptible to nucleophilic substitution at bromine site

The compound’s structure is optimized for interactions with biological targets, as the bromine atom facilitates halogen bonding with proteins, while the amino and ester groups contribute to solubility and metabolic stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and ethyl 2-bromobutanoate under basic conditions. Potassium carbonate or sodium hydride is typically employed as a base in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature or with mild heating (40–60°C), yielding the product after 12–24 hours.

Key Reaction Conditions:

  • Solvent: DMF or DMSO

  • Base: K₂CO₃ or NaH

  • Temperature: 25–60°C

  • Purification: Recrystallization or silica gel chromatography

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Value
Reaction Time18 hours
Yield65–75%
Purity>95% (post-purification)

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters, reducing side product formation. Automated systems enable real-time monitoring, ensuring consistent quality. Post-synthesis, fractional distillation or centrifugal partition chromatography enhances yield and purity.

Biological Activity and Mechanism of Action

Antimicrobial Activity

Though specific minimum inhibitory concentration (MIC) data for this compound is limited, structurally analogous brominated pyrazoles demonstrate broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli. Mechanisms include disruption of microbial membrane integrity and inhibition of essential enzymes.

Table 3: Hypothesized Biological Activities

Activity TypeTarget PathwayProposed Mechanism
AnticancerHDAC inhibitionHalogen bonding with active site
AntimicrobialMembrane disruptionIntercalation into lipid bilayers
Anti-inflammatoryCytokine suppressionNF-κB pathway modulation

Applications in Medicinal Chemistry and Organic Synthesis

Pharmaceutical Intermediate

The bromine atom serves as a handle for functionalization via cross-coupling reactions. For example, Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, which are prevalent in kinase inhibitors and antiviral agents.

Agrochemical Development

Brominated pyrazoles are integral to synthetic pesticides. This compound’s ester group allows hydrolytic release of active metabolites, enhancing systemic distribution in plants.

Comparison with Halogenated Analogues

Table 4: Reactivity and Application Comparison

CompoundHalogenKey Application
4-Iodo analogueIRadiolabeled tracer development
4-Bromo analogueBrCross-coupling intermediates
4-Chloro analogueClAntimicrobial agents

The bromine atom balances reactivity and stability, making this compound preferable for iterative synthesis compared to more labile iodo- or chloro-analogues.

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